ISC-4 was developed through extensive structure-activity relationship studies aimed at optimizing naturally occurring isothiocyanates, which have established anti-cancer properties. The modification involved substituting sulfur with selenium, leading to the creation of isoselenocyanate derivatives. This class of compounds is recognized for its ability to inhibit tumorigenesis in various cancers, including colon cancer, making ISC-4 a promising candidate in oncological research .
The synthesis of ISC-4 follows a method developed by Sharma et al. This process involves the reaction of phenylbutyl isothiocyanate with selenium-containing reagents to yield the isoselenocyanate derivative. Key parameters in this synthesis include:
ISC-4 features a molecular structure characterized by a phenyl group attached to a butyl chain and an isoselenocyanate functional group. The presence of selenium instead of sulfur in the isothiocyanate framework enhances its biological activity.
ISC-4 participates in various chemical reactions primarily related to its interaction with cellular targets:
The mechanism by which ISC-4 exerts its effects involves several key processes:
ISC-4 exhibits several notable physical and chemical properties:
ISC-4 has significant potential applications in scientific research and clinical settings:
The discovery of selenium's chemopreventive properties marked a pivotal shift in cancer therapeutic strategies. Epidemiological studies consistently revealed that cancer patients, including those with colon cancer, exhibited significantly lower serum selenium levels compared to healthy controls [1]. This observation, coupled with evidence that organoselenium compounds effectively retard tumorigenesis in multiple cancer types, provided the foundational rationale for developing selenium-based therapeutic agents [1] [2]. The phosphoinositide 3-kinase (PI3K)/Akt pathway emerged as a critical target due to its frequent dysregulation in human cancers. Akt overactivation occurs in approximately 57% of sporadic colon tumors—a percentage higher than in many other cancers—and this dysregulation often begins at pre-malignant stages [1] [7]. The PI3K/Akt pathway's central role in regulating cell survival, proliferation, and apoptosis, along with its multi-level impairment in cancers through mutations, aberrant miRNA regulation, and abnormal phosphorylation, established it as a high-value target for therapeutic intervention [5] [7]. Selenium's intrinsic chemopreventive properties combined with the need for effective Akt inhibitors catalyzed the development of novel selenium-containing compounds, culminating in the rational design of phenylbutyl isoselenocyanate (ISC-4).
Table 1: Evolution of Selenium-Based Anticancer Agents
Compound Class | Representatives | Key Limitations | Improvements in ISC-4 |
---|---|---|---|
Natural Isothiocyanates | Phenethyl isothiocyanate (PEITC), Sulforaphane | Low potency, poor pharmacokinetics | Enhanced target specificity and stability |
Early Synthetic Selenocyanates | Benzyl selenocyanate | Limited Akt inhibition, toxicity concerns | Optimized alkyl chain length for Akt affinity |
Isoselenocyanate Derivatives | ISC-4 prototype (shorter chain) | Suboptimal cellular uptake | Phenylbutyl modification balances lipophilicity |
Modern Optimized Agents | ISC-4 | — | 50-100x greater Akt inhibition than selenium analogs |
ISC-4 (chemical name: (4-isoselenocyanatobutyl)benzene; CAS#1072807-15-8) represents the culmination of systematic structure-activity relationship (SAR) studies based on naturally occurring phenylalkyl isothiocyanates (ITCs) [1] [6]. The molecular design involved two critical chemical modifications: isosteric replacement of sulfur with selenium and extension of the alkyl chain [1] [2]. The selenium-for-sulfur substitution leveraged selenium's enhanced nucleophilicity and redox-modulating capabilities, which significantly improved the compounds' ability to interact with cysteine residues in the Akt kinase domain [6]. This modification was strategically implemented because organoselenium compounds demonstrated superior efficacy in preclinical cancer models compared to their sulfur-containing counterparts [1] [2]. Subsequent optimization of the alkyl chain length identified the four-carbon linker (butyl group) as the optimal structure for maximizing Akt binding affinity and cellular penetration while maintaining favorable pharmacokinetic properties [1] [6]. ISC-4's chemical structure features a benzene ring connected to an isoselenocyanate group (-N=C=Se) via a four-carbon aliphatic chain, resulting in a molecular weight of 238.19 g/mol and the elemental composition C (55.47%), H (5.50%), N (5.88%), and Se (33.15%) [6]. The compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells, a characteristic attributed to the heightened dependence of malignant cells on constitutive PI3K/Akt signaling [2] [9]. This targeted design approach successfully merged the anticancer properties of both selenium and ITCs into a single, potent Akt inhibitor with drug-like properties.
Table 2: Structural Characteristics of ISC-4 and Related Compounds
Structural Feature | Natural ITC Precursors | ISC-4 | Biological Consequence |
---|---|---|---|
Reactive Group | -N=C=S (isothiocyanate) | -N=C=Se (isoselenocyanate) | Enhanced electrophilicity for Akt cysteine targeting |
Alkyl Chain Length | Typically 2-3 carbons (e.g., PEITC) | 4 carbons | Optimal membrane permeability and target engagement |
Aromatic System | Phenyl ring | Phenyl ring | Maintains π-stacking interactions in kinase domain |
Molecular Weight | ~163-180 g/mol | 238.19 g/mol | Improved drug-like properties |
Selenium Content | 0% | 33.15% | Augmented redox modulation and cytotoxicity |
The PI3K/Akt pathway represents one of the most frequently dysregulated signaling networks in human cancers, with perturbations observed in over 50% of malignancies including breast, ovarian, colorectal, and hematological cancers [5] [7] [9]. Akt (protein kinase B) functions as a central signaling hub that integrates extracellular growth signals to regulate critical cellular processes including metabolism, proliferation, survival, and apoptosis [8] [9]. In cancer, persistent Akt activation occurs through multiple mechanisms: oncogenic mutations in PIK3CA (encoding the p110α catalytic subunit), loss-of-function alterations in the PTEN tumor suppressor (a negative regulator of PI3K signaling), or aberrant activation of upstream receptors such as EGFR and IGFR [7] [9]. The theoretical framework for ISC-4's therapeutic utility posits that targeted Akt inhibition disrupts this survival signaling cascade, thereby counteracting key hallmarks of cancer. Mechanistically, ISC-4 directly inhibits Akt phosphorylation and activation, preventing its translocation to cellular membranes where it phosphorylates downstream substrates [1] [2]. This inhibition has profound biological consequences: downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), upregulation of pro-apoptotic factors (Bad, Bax), suppression of glycolysis, and inhibition of drug efflux pumps [5] [7]. ISC-4's ability to simultaneously modulate these diverse oncogenic processes exemplifies the therapeutic advantage of targeting nodal signaling points like Akt in cancer biology. Furthermore, the compound demonstrates particular efficacy in cancers with PI3K/Akt hyperactivation, offering a rational approach for patient stratification based on pathway dysregulation rather than solely on tumor histology [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7